7-[(4-fluorophenyl)methyl]-3-methyl-8-{4-[(2-methylphenyl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Overview
Description
7-[(4-fluorophenyl)methyl]-3-methyl-8-{4-[(2-methylphenyl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methyl group, and a piperazinyl group attached to a trihydropurine-dione core. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-[(4-fluorophenyl)methyl]-3-methyl-8-{4-[(2-methylphenyl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common approach is to start with the appropriate purine derivative and introduce the fluorophenyl, methyl, and piperazinyl groups through a series of substitution and coupling reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as reagent concentrations, reaction time, and purification techniques, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and piperazinyl groups, leading to the formation of corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the trihydropurine-dione core, potentially converting them to hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology: In biological research, the compound’s potential bioactivity makes it a candidate for studying enzyme interactions, receptor binding, and cellular signaling pathways. Its structural features may mimic or inhibit natural substrates, providing insights into biochemical processes.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, neurological disorders, or infectious diseases.
Industry: In industrial applications, the compound’s chemical reactivity and stability make it suitable for use in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility allows for the development of new materials and products with enhanced properties.
Mechanism of Action
The mechanism of action of 7-[(4-fluorophenyl)methyl]-3-methyl-8-{4-[(2-methylphenyl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
- 7-[(4-Chlorophenyl)methyl]-3-methyl-8-{4-[(2-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione
- 7-[(4-Bromophenyl)methyl]-3-methyl-8-{4-[(2-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione
- 7-[(4-Methylphenyl)methyl]-3-methyl-8-{4-[(2-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione
Uniqueness: The presence of the fluorophenyl group in 7-[(4-fluorophenyl)methyl]-3-methyl-8-{4-[(2-methylphenyl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione distinguishes it from its analogs. This fluorine substitution can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. The fluorine atom’s electronegativity and size can alter the compound’s interaction with molecular targets, potentially enhancing its efficacy and selectivity.
Properties
IUPAC Name |
7-[(4-fluorophenyl)methyl]-3-methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN6O2/c1-17-5-3-4-6-19(17)16-30-11-13-31(14-12-30)24-27-22-21(23(33)28-25(34)29(22)2)32(24)15-18-7-9-20(26)10-8-18/h3-10H,11-16H2,1-2H3,(H,28,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRXEIJYJVYEJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C3=NC4=C(N3CC5=CC=C(C=C5)F)C(=O)NC(=O)N4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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